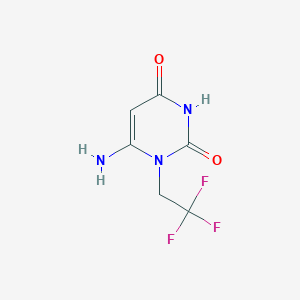![molecular formula C19H18F6N2O5 B15060875 Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate](/img/structure/B15060875.png)
Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate is a chemical compound characterized by the presence of trifluoromethoxy groups attached to a phenyl ring
Métodos De Preparación
The synthesis of Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate typically involves the reaction of 4-(trifluoromethoxy)aniline with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbonate linkage. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under suitable conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures depending on the specific reaction. Major products formed from these reactions include amines, oxides, and substituted derivatives.
Aplicaciones Científicas De Investigación
Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets due to the presence of the trifluoromethoxy group.
Industry: The compound is used in the development of new materials with enhanced properties such as increased stability and lipophilicity.
Mecanismo De Acción
The mechanism by which Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
Similar compounds to Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate include:
4-(Trifluoromethoxy)aniline: A precursor in the synthesis of the compound, used in various organic reactions.
Trifluoromethoxybenzene: A simpler compound with similar trifluoromethoxy functionality, used in organic synthesis.
Bis(4-trifluoromethoxyphenyl)methane: A related compound with two trifluoromethoxyphenyl groups, used in materials science
Propiedades
Fórmula molecular |
C19H18F6N2O5 |
|---|---|
Peso molecular |
468.3 g/mol |
Nombre IUPAC |
bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate |
InChI |
InChI=1S/C19H18F6N2O5/c1-16(26,11-3-7-13(8-4-11)29-18(20,21)22)31-15(28)32-17(2,27)12-5-9-14(10-6-12)30-19(23,24)25/h3-10H,26-27H2,1-2H3 |
Clave InChI |
PIKDKNCRWYQWSD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)OC(F)(F)F)(N)OC(=O)OC(C)(C2=CC=C(C=C2)OC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


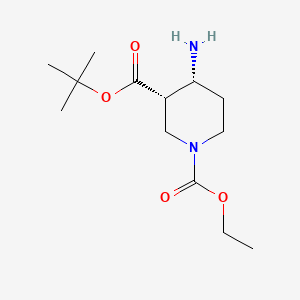
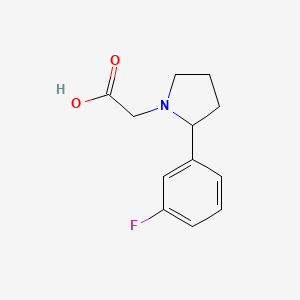
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B15060818.png)
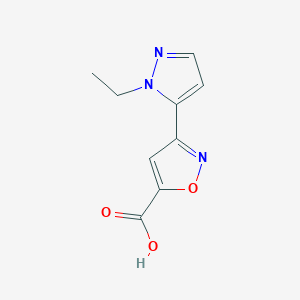
![[2-Amino-2-(2-fluorophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B15060836.png)
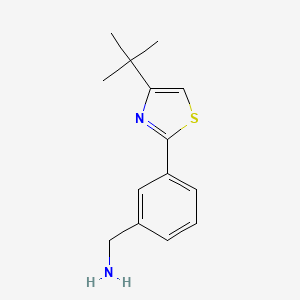
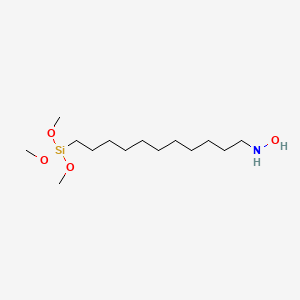
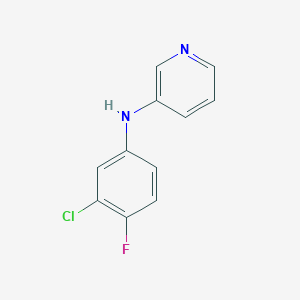
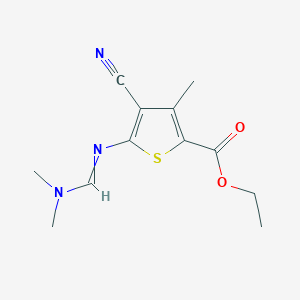
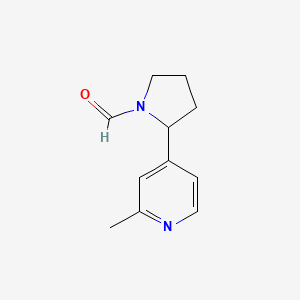
![{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea](/img/structure/B15060868.png)
![Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate](/img/structure/B15060884.png)

